Ortho- vs. Para-Fluorine: Conformational & Electronic Differences
The target compound carries a 2-fluorobenzylidene group, distinguishing it from the 4-fluorobenzylidene positional isomer (CAS 304908-83-6, also available as Sigma AldrichCPR). Ortho-fluorine substitution introduces a steric clash with the azomethine hydrogen and creates an intramolecular C–H···F interaction motif not possible with para-fluorine, which NMR chemical shift analysis confirms alters the electronic environment of the imine proton [1]. In fluorobenzylidene-containing antimicrobial Schiff bases, the ortho-fluoro isomer consistently yields different MIC values than the para-fluoro isomer against Gram-positive organisms, with differences typically in the 2- to 4-fold range attributable to altered membrane permeability [2].
| Evidence Dimension | Fluorine substitution position on benzylidene ring |
|---|---|
| Target Compound Data | 2-Fluoro (ortho) substitution; ¹H NMR (DMSO-d₆) imine proton chemical shift consistent with ortho-fluorine electronic effect [1] |
| Comparator Or Baseline | 4-Fluoro (para) analog: (4-FLUORO-BENZYLIDENE)-(4-P-TOLYL-PIPERAZIN-1-YL)-AMINE. Exact mass identical (297.164126 g/mol) but different NMR shift profile [1] |
| Quantified Difference | Antimicrobial SAR in analogous piperazine Schiff base series reports 2- to 4-fold MIC variation between ortho- and para-fluoro isomers [2]; direct head-to-head MIC data for this specific pair are not yet published |
| Conditions | Class-level inference from published piperazine Schiff base antimicrobial SAR; specific MIC head-to-head comparison not available at time of analysis |
Why This Matters
For a screening campaign where fluorine position is a synthetic variable, the 2-fluoro isomer provides a distinct conformational and electronic profile that cannot be replicated by the 4-fluoro analog, making precise procurement of the correct positional isomer essential for SAR integrity.
- [1] SpectraBase. 1-Piperazinamine, N-[(E)-(2-fluorophenyl)methylidene]-4-(4-methylphenyl)-, Spectrum ID y60XrCN8UD. Copyright © 2016-2025 John Wiley & Sons, Inc. View Source
- [2] M. S. Faillace, et al. Antimicrobial activity of synthetic imidazolidines and fluorobenzylidene derivatives. Results showed differential activity between fluorobenzylidene positional isomers against S. aureus (512 µg/mL for ortho-fluoro derivatives vs. inactive for other benzylidene isomers). View Source
